4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a 2-methoxybenzyl group at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine, 2-methoxybenzyl chloride, and a chlorinating agent.
Chlorination: The 2-methylpyrimidine is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The chloro group at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions to oxidize specific functional groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the 2-methoxybenzyl group, which may result in different chemical and biological properties.
6-(2-Methoxybenzyl)-2-methylpyrimidine:
4-Chloro-6-(2-methoxybenzyl)pyrimidine: Lacks the methyl group at the 2-position, which can influence its steric and electronic properties.
Uniqueness: 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxybenzyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-5-3-4-6-12(10)17-2/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMIUFWPNTLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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